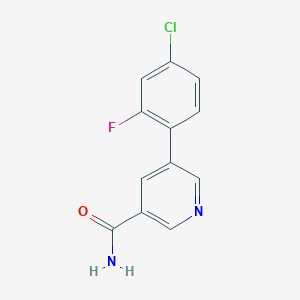

5-(4-Chloro-2-fluorophenyl)nicotinamide

Description

General Context of Nicotinamide (B372718) Derivatives in Medicinal Chemistry

Nicotinamide, also known as niacinamide, is an amide of nicotinic acid and a form of vitamin B3. It is a fundamental component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are vital for numerous cellular metabolic and energy-producing pathways. Beyond its physiological role, the nicotinamide scaffold is a privileged structure in medicinal chemistry, serving as a building block for a wide array of therapeutic agents.

Derivatives of nicotinamide have been explored for a multitude of pharmacological applications. They are known to exhibit a broad range of biological activities, including antifungal, antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net For instance, some nicotinamide analogues have been developed as fungicides for agricultural use, such as boscalid, which functions by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme. mdpi.comnih.gov In the realm of oncology, nicotinamide derivatives have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs), which play a critical role in gene expression and cancer development. rsc.org The versatility of the nicotinamide core allows for chemical modifications that can fine-tune its biological activity, making it a subject of ongoing research and development. researchgate.net

Significance of Halogenated Pyridine-3-carboxamide Scaffolds in Research

The pyridine-3-carboxamide structure is the formal chemical name for the nicotinamide scaffold. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto this or associated scaffolds is a widely used strategy in medicinal chemistry to modulate a compound's properties. Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Halogens can alter a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADMET) properties. Furthermore, the specific placement of halogen atoms can lead to new interactions with biological targets, such as enzymes or receptors, potentially enhancing potency and selectivity. mdpi.com For example, studies on various classes of compounds have shown that introducing chlorine or fluorine atoms can lead to more potent biological activity. In some nicotinamide derivatives investigated as antifungal agents, the presence and position of halogens on an attached phenyl ring were found to be critical for their efficacy. nih.govmdpi.com This makes halogenated pyridine-3-carboxamide scaffolds a significant area of investigation for the discovery of new therapeutic agents. mdpi.com

Rationale for Academic Investigation of 5-(4-Chloro-2-fluorophenyl)nicotinamide

While specific published research detailing the biological activity of this compound is not extensively available in the public domain, the rationale for its synthesis and investigation can be inferred from structure-activity relationship (SAR) studies of analogous compounds. The molecule's structure suggests it is a candidate for screening in drug discovery programs, likely targeting enzymes or pathways where similar nicotinamide derivatives have shown activity.

The core motivation for investigating this specific compound likely stems from a systematic exploration of how different halogenation patterns on the 5-phenyl-nicotinamide scaffold affect biological activity. The 4-chloro and 2-fluoro substitution on the phenyl ring is a specific combination designed to probe the electronic and steric requirements of a potential binding site.

Exploration of Structure-Activity Relationships (SAR): The synthesis of a library of compounds with varied substitutions is a standard approach in medicinal chemistry to understand how molecular structure relates to biological function. This compound is a logical member of a series of halogenated 5-phenylnicotinamides.

Potential as an Enzyme Inhibitor: Based on the activity of related molecules, this compound could be hypothesized to be an inhibitor of enzymes such as succinate dehydrogenase (SDH), similar to the fungicide boscalid, or other enzymes like histone deacetylases (HDACs). nih.govrsc.org

Antifungal/Antimicrobial Potential: Numerous nicotinamide derivatives have demonstrated potent antifungal and antimicrobial activity. nih.govmdpi.comdovepress.com The specific halogenation pattern of this compound could be intended to enhance efficacy against resistant strains of fungi or bacteria.

The investigation of this compound is therefore a rational step in the broader scientific effort to develop novel therapeutic agents by systematically modifying a known bioactive scaffold.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1346691-88-0 |

|---|---|

Molecular Formula |

C12H8ClFN2O |

Molecular Weight |

250.65 g/mol |

IUPAC Name |

5-(4-chloro-2-fluorophenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H8ClFN2O/c13-9-1-2-10(11(14)4-9)7-3-8(12(15)17)6-16-5-7/h1-6H,(H2,15,17) |

InChI Key |

OHZLEVYIGIFMDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C2=CC(=CN=C2)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Strategies for 5 4 Chloro 2 Fluorophenyl Nicotinamide and Analogs

Diverse Synthetic Pathways to Nicotinamide (B372718) Derivatives

The construction of nicotinamide derivatives can be approached by first synthesizing the core pyridine (B92270) ring and then functionalizing it, or by building the substituted ring system in a more convergent manner. A variety of classical and modern synthetic methods are available to the medicinal chemist for this purpose.

Established Reaction Methodologies for Nicotinamide Core Synthesis

The de novo synthesis of the pyridine nucleus is a foundational aspect of preparing nicotinamide analogs. Several named reactions have been established for this purpose, offering routes to variously substituted pyridines through condensation and cyclization mechanisms.

Bohlmann-Rahtz Pyridine Synthesis : This is a robust two-step method for producing substituted pyridines. nih.govwikipedia.org It begins with a Michael addition reaction between an enamine and an ethynyl (B1212043) ketone, which forms an aminodiene intermediate. nih.govthieme-connect.com This intermediate is then isolated and undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine. nih.govwikipedia.orgjk-sci.com The reaction is highly regioselective. thieme-connect.com Efforts have been made to improve the classical conditions, which often require high temperatures for the final cyclodehydration step. nih.gov Catalysis with Brønsted or Lewis acids can promote the reaction under milder conditions. thieme-connect.com

Guareschi-Thorpe Reaction : This reaction synthesizes 2-pyridones (which exist in tautomeric equilibrium with 2-hydroxypyridines) from the condensation of cyanoacetamide or a cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of a nitrogen source like ammonia (B1221849). drugfuture.comquimicaorganica.org The resulting 2-hydroxy-cyanopyridines are valuable intermediates. rsc.org Recent advancements have focused on developing greener protocols, for instance, using ammonium (B1175870) carbonate in an aqueous medium, which serves as both the nitrogen source and a reaction promoter. rsc.orgrsc.org This multicomponent approach is noted for its operational simplicity and high yields. rsc.orgacs.org

The following table summarizes these established methodologies.

Table 1: Established Methodologies for Pyridine Core Synthesis

| Reaction Name | Reactants | Product Type | Key Features |

|---|---|---|---|

| Bohlmann-Rahtz Synthesis | Enamine + Ethynyl Ketone | 2,3,6-Trisubstituted Pyridines | Two-step process involving an aminodiene intermediate; highly regioselective. nih.govthieme-connect.com |

| Guareschi-Thorpe Reaction | Cyanoacetamide/ester + 1,3-Dicarbonyl Compound + Ammonia Source | 2-Hydroxypyridines / 2-Pyridones | A multicomponent reaction; provides access to important pyridone intermediates. drugfuture.comrsc.org |

Coupling Reactions for Aryl Substitution (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is particularly prominent for introducing aryl or heteroaryl substituents onto a pyridine ring. This reaction involves the coupling of an organoboron species (typically a boronic acid) with a halide or triflate, catalyzed by a palladium complex. organic-chemistry.orgtcichemicals.com

The Suzuki coupling is highly effective for synthesizing 5-aryl nicotinic acid derivatives. A common strategy involves the reaction of a 5-halonicotinate (e.g., 5-bromonicotinate) with an appropriate arylboronic acid. google.com The reaction requires a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃, CsF) to activate the boronic acid for the transmetalation step. organic-chemistry.orgnih.gov This methodology is foundational for preparing the precursor to the target compound, 5-(4-chloro-2-fluorophenyl)nicotinic acid. bldpharm.com The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. tcichemicals.com

Amidation and Condensation Approaches for Carboxamide Formation

The final step in the synthesis of many nicotinamide derivatives is the formation of the amide bond. This can be achieved through several routes, starting from either nicotinic acid or its esters.

From Nicotinic Acids : The most direct method is the coupling of a nicotinic acid with ammonia or an amine. This transformation often requires the activation of the carboxylic acid. A common laboratory-scale method is to convert the nicotinic acid to a more reactive nicotinoyl chloride using a reagent like thionyl chloride or oxalyl chloride. mdpi.commdpi.com The resulting acyl chloride readily reacts with an amine to form the amide. mdpi.com Alternatively, peptide coupling reagents can be used to facilitate the direct amidation. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), or (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) activate the carboxylic acid in situ, allowing for a one-pot reaction with an amine under mild conditions. peptide.comsigmaaldrich.combachem.comnih.gov

From Nicotinic Esters (Aminolysis) : Nicotinic esters, such as methyl nicotinate (B505614), can be converted to nicotinamides through reaction with amines, a process known as aminolysis. This reaction can be catalyzed by enzymes, offering a green chemistry approach. For example, lipase (B570770) from Candida antarctica (Novozym® 435) has been shown to effectively catalyze the synthesis of various nicotinamide derivatives from methyl nicotinate in high yields. nih.gov

From Nitriles : On an industrial scale, nicotinamide is often produced by the hydrolysis of 3-cyanopyridine (B1664610) (nicotinonitrile). google.comresearchgate.net This hydrolysis can be performed under acidic or alkaline conditions. google.com

Multi-component and Cascade Reactions in Pyridine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. researchgate.net The Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe reactions described earlier all fall under the umbrella of MCRs for pyridine synthesis. nih.govrsc.org These reactions allow for the rapid construction of complex, functionalized pyridine rings from simple, readily available starting materials. researchgate.net Cascade reactions, which involve a sequence of intramolecular transformations, also provide elegant pathways to complex heterocyclic structures, though specific examples leading directly to the nicotinamide core are less common than MCRs.

Specific Synthesis of 5-(4-Chloro-2-fluorophenyl)nicotinamide and its Precursors

Routes to 5-Substituted Pyridine-3-carboxamides

The most logical pathway to this compound involves a two-step sequence starting from a 5-halogenated pyridine-3-carboxylic acid derivative.

Step 1: Suzuki-Miyaura Coupling to form 5-(4-Chloro-2-fluorophenyl)nicotinic acid

The key carbon-carbon bond formation is achieved via a Suzuki-Miyaura cross-coupling reaction. The starting materials would be a 5-halopyridine, such as 5-bromonicotinic acid or its corresponding ester, and (4-chloro-2-fluorophenyl)boronic acid. The existence of 5-(4-Chloro-2-fluorophenyl)nicotinic acid as a commercially available compound suggests this is a viable synthetic intermediate. bldpharm.com

The reaction conditions would typically involve a palladium catalyst, a suitable ligand, and a base in an appropriate solvent system. A representative transformation is shown below:

Table 2: Representative Suzuki-Miyaura Coupling for Precursor Synthesis

| Reactant 1 | Reactant 2 | Catalyst / Base | Product |

|---|

Step 2: Amidation to form this compound

With the precursor acid, 5-(4-Chloro-2-fluorophenyl)nicotinic acid, in hand, the final step is the formation of the primary amide. This can be accomplished using standard amidation protocols. For example, the acid can be converted to its acyl chloride using thionyl chloride, followed by a reaction with aqueous or gaseous ammonia. Alternatively, direct coupling using a reagent like EDCI or HBTU in the presence of an ammonia source would yield the target compound, this compound. mdpi.compeptide.com

This two-step approach, combining a Suzuki-Miyaura coupling with a subsequent amidation, represents a convergent and highly flexible strategy for the synthesis of a wide array of 5-aryl-nicotinamide analogs.

Incorporation of Halogenated Phenyl Moieties

The introduction of the 4-chloro-2-fluorophenyl group onto the nicotinamide scaffold is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. nih.govtcichemicals.com This reaction typically involves the coupling of a 5-halonicotinamide derivative, such as 5-bromonicotinamide, with (4-chloro-2-fluorophenyl)boronic acid. The choice of halogen on the nicotinamide ring is critical, with bromides and iodides generally exhibiting higher reactivity than chlorides due to differences in carbon-halogen bond dissociation energies. rsc.org

The electronic and steric properties of the halogenated phenylboronic acid also play a significant role in the reaction's success. The presence of both a chloro and a fluoro substituent on the phenyl ring can influence the electronic nature of the boronic acid and its transmetalation step in the catalytic cycle. nih.gov The synthesis of various N-(thiophen-2-yl) nicotinamide derivatives, some of which are halogenated, has been demonstrated through the acylation of substituted thiophen-2-amines with acyl chlorides derived from nicotinic acid derivatives. mdpi.com

A typical synthetic approach is outlined in the table below, showcasing the Suzuki-Miyaura coupling for the formation of a 5-aryl nicotinamide.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 5-Bromonicotinamide | (4-Chloro-2-fluorophenyl)boronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 100 | 85 |

| 5-Iodonicotinamide | (4-Chloro-2-fluorophenyl)boronic acid | PdCl2(dppf) | Cs2CO3 | DMF | 110 | 92 |

Chemo- and Regioselectivity in Synthetic Approaches

Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules like this compound, particularly when multiple reactive sites are present in the starting materials or intermediates. In the context of Suzuki-Miyaura coupling, the selective reaction at a specific halogen-substituted position on a polyhalogenated precursor is a common challenge. nih.govmdpi.com

For instance, in the synthesis of analogs from di- or tri-halogenated pyridines, the inherent differences in the reactivity of the C-X bonds (I > Br > Cl) are often exploited to control the site of coupling. rsc.org Furthermore, the electronic environment of the pyridine ring, influenced by the position of the nitrogen atom and other substituents, can direct the oxidative addition of the palladium catalyst to a specific C-X bond. nih.gov

When dealing with non-symmetric dihalogenated phenylboronic acids, the regioselectivity of the coupling can be influenced by both steric and electronic factors of the substituents on the phenyl ring. rsc.org The interplay between the directing effects of the existing halogens and other functional groups determines the position of the newly formed C-C bond. Careful selection of the palladium catalyst and ligands is crucial in modulating this selectivity. For example, bulky phosphine (B1218219) ligands can favor coupling at less sterically hindered positions. rsc.org A review of site-selective Suzuki-Miyaura couplings of heteroaryl halides highlights that factors such as the choice of ligand, base, and solvent can significantly influence the regiochemical outcome. nih.gov

Methodological Advancements and Optimization of Synthetic Yields

Continuous efforts are being made to advance and optimize the synthetic methodologies for preparing 5-aryl-nicotinamides to improve yields, reduce reaction times, and enhance process efficiency. These advancements often focus on the development of more active and stable palladium catalysts and ligands. mdpi.comnih.gov

Optimization of reaction parameters such as temperature, solvent, and base is also a key strategy for enhancing synthetic yields. High-throughput screening techniques are increasingly employed to rapidly identify the optimal conditions for a specific transformation. The development of enzymatic methods for the synthesis of nicotinamide derivatives is also an emerging area, offering potential for improved yields and sustainability. nih.govnih.gov

The following table illustrates the impact of catalyst and ligand selection on the yield of a representative Suzuki-Miyaura coupling reaction for the synthesis of a 5-aryl nicotinamide.

| Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)2 | PPh3 | Na2CO3 | Toluene/H2O | 78 |

| Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 95 |

Structure Activity Relationship Sar and Molecular Design Principles for 5 4 Chloro 2 Fluorophenyl Nicotinamide

Design Considerations for Halogenated Nicotinamide (B372718) Scaffolds

The design of halogenated nicotinamide derivatives is guided by principles that aim to enhance interactions with biological targets while maintaining favorable drug-like properties. These considerations range from computational modeling to the synthesis of large compound libraries for high-throughput screening.

Rational drug design utilizes the three-dimensional structure of target proteins to design molecules that will bind with high affinity and selectivity. For nicotinamide derivatives, which often target enzymes involved in NAD+ metabolism like nicotinamide phosphoribosyltransferase (NAMPT) or histone deacetylases (HDACs), structure-based drug design (SBDD) is a powerful approach. nih.govresearchgate.netnih.gov This methodology involves using computational tools like molecular docking to predict the binding orientation of a ligand within the active site of a receptor. nih.gov By analyzing these predicted interactions, medicinal chemists can introduce modifications to the nicotinamide scaffold to enhance binding.

Another key strategy is the development of a pharmacophore model. This model defines the essential structural features and their spatial arrangement required for biological activity. For nicotinamide-based compounds, a pharmacophore model might include a hydrogen bond acceptor (the amide group), a hydrogen bond donor (the amide proton), and specific hydrophobic or aromatic regions, such as the halogenated phenyl ring. nih.gov This model can then be used to screen virtual libraries for new molecules with the potential for similar biological activity or to guide the design of novel derivatives. nih.gov

Combinatorial chemistry provides a powerful set of techniques for rapidly synthesizing a large number of different but structurally related molecules, known as a chemical library. wikipedia.org This approach is particularly useful for exploring the SAR of a given scaffold, such as nicotinamide. By systematically varying the substituents at different positions on the molecule, researchers can efficiently identify compounds with improved activity. wikipedia.orgnih.gov

One-pot, multi-component reactions are highly efficient for generating diverse libraries of nicotinamide derivatives. For instance, a three-component reaction between chalcones, β-ketoamides, and ammonium (B1175870) acetate (B1210297) can produce highly substituted nicotinamides in good yields. nih.gov This method allows for the creation of a wide range of structural diversity by simply changing the starting components, facilitating a broad exploration of the chemical space around the nicotinamide core. nih.gov Such libraries can then be subjected to high-throughput screening to identify "hit" compounds, which can be further optimized using rational design principles. wikipedia.org

Structural Modifications and Their Influence on Biological Activities

The biological profile of 5-(4-Chloro-2-fluorophenyl)nicotinamide is determined by the interplay of its three main structural components: the halogenated phenyl ring, the nicotinamide ring, and the direct covalent bond that links them. Modifications to any of these components can have a profound impact on the molecule's activity.

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and biological properties. The specific nature and position of halogen substituents on the phenyl ring of a nicotinamide derivative can significantly influence its potency and selectivity. mdpi.com Halogens can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic partner, such as a carbonyl oxygen or an aromatic ring in a protein's active site. nih.gov The strength of this bond generally increases from fluorine to iodine. nih.gov

Furthermore, halogens are electron-withdrawing groups, which can alter the electronic properties of the phenyl ring and influence its interaction with the target. science.gov The substitution pattern also has steric implications; for example, the presence of a fluorine atom at the ortho position (position 2) and a chlorine atom at the para position (position 4) in this compound creates a specific electronic and steric profile that dictates its binding orientation and affinity. Studies on related heterocyclic systems have shown that varying the halogen and its position affects biological activity, with the combined electronic effect of multiple substituents often being crucial for optimal inhibition of a target enzyme. mdpi.com

| Halogen Substituent | Position on Phenyl Ring | Key Physicochemical Effects | Observed Impact on Biological Activity |

|---|---|---|---|

| Fluorine (F) | ortho, meta, para | Strongly electron-withdrawing; can form hydrogen bonds; small steric footprint; often used to block metabolic sites. | Can increase metabolic stability and cell permeability. The electronic effect can be critical for target binding. mdpi.com |

| Chlorine (Cl) | ortho, meta, para | Electron-withdrawing; participates in halogen bonding; larger than fluorine. | Often improves potency by occupying hydrophobic pockets and forming halogen bonds. mdpi.comscience.gov |

| Bromine (Br) | ortho, meta, para | Electron-withdrawing; stronger halogen bond donor than chlorine; larger steric size. | Can significantly enhance binding affinity through strong halogen bonds. mdpi.comnih.gov |

| Iodine (I) | ortho, meta, para | Least electronegative but most polarizable halogen; strongest halogen bond donor; largest size. | Provides the strongest halogen bonding, which can be pivotal for high-affinity interactions. nih.govmdpi.com |

The nicotinamide moiety is not merely a structural scaffold but an active participant in the molecule's biological function. As a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), it is recognized by numerous enzymes. nih.govresearchgate.net Modifications to the nicotinamide ring itself can therefore alter the molecule's metabolic fate and its interaction with target proteins.

The carboxamide group at the 3-position of the pyridine (B92270) ring is a key interaction point, often forming crucial hydrogen bonds within a protein's active site. Altering this group can modulate the molecule's reductive potential and binding affinity. nih.gov For instance, SAR studies on nicotinamide analogues have shown that the position of substituents is critical for activity. nih.gov Thiophenyl derivatives of nicotinamide have been shown to be metabolized by the NAD+ salvage pathway enzymes, indicating that the core ring system is recognized and processed by cellular machinery. nih.gov Therefore, substituents on the nicotinamide ring can be used to fine-tune the molecule's activity, potentially converting it from a simple inhibitor to a substrate that can be bioactivated into a more potent form. nih.gov

| Substituent Position | Type of Substituent | Effect on Molecular Properties | Influence on Biological Activity |

|---|---|---|---|

| Amide (-CONH2) at C3 | Isosteric replacement (e.g., thioamide, tetrazole) | Alters hydrogen bonding capacity and electronic distribution. | Can change binding mode and affinity; may improve metabolic stability. nih.gov |

| Pyridine Nitrogen (N1) | Alkylation, Quaternization | Introduces a positive charge; alters planarity and electronics. | Crucial for recognition by NAD+ salvage pathway enzymes like NAMPT. nih.gov |

| C2, C4, C6 Positions | Small alkyl or halogen groups | Introduces steric bulk and modifies electronic properties. | Can enhance selectivity by creating specific interactions or preventing binding to off-target proteins. nih.gov |

The lack of a linker creates a relatively rigid structure, where the conformation is primarily influenced by the steric and electronic interactions between the two rings and their substituents. Introducing a linker, such as an ether, amine, or short alkyl chain, would add rotational freedom and allow the molecule to adopt different conformations. nih.gov Studies on other bicyclic systems have shown that even minor modifications to a linker region can shift the conformational equilibrium, leading to significant improvements in binding affinity. researchgate.net The optimal linker is one that pre-organizes the molecule into its bioactive conformation, minimizing the entropic penalty of binding. nih.gov Therefore, exploring modifications to the connection between the two aromatic rings is a key strategy in the optimization of this class of compounds.

| Linker Type | Key Properties | Conformational Effects | Potential Impact on Activity |

|---|---|---|---|

| Direct C-C Bond (No Linker) | Rigid, planar | Restricts rotational freedom; dihedral angle is constrained by steric hindrance between rings. | Lowers the entropic cost of binding but requires the ground-state conformation to be close to the bioactive one. mdpi.com |

| Flexible Alkyl Chain (-CH2-)n | Flexible, non-planar | Increases the number of accessible conformations; allows rings to orient more freely. | May improve binding by allowing an induced fit, but can also increase the entropic penalty. nih.gov |

| Rigid Linker (e.g., alkyne, amide) | Rigid, defined geometry | Locks the molecule into a specific conformation, restricting the distance and angle between the rings. | Can lead to very high affinity if the enforced conformation matches the optimal binding pose. researchgate.net |

| Ether or Amine Linker (-O-, -NH-) | Some flexibility, introduces H-bond donor/acceptor | Provides rotational freedom while also offering new points for interaction with the target. | Can enhance solubility and provide additional hydrogen bonding interactions to improve potency. |

Pharmacophore Mapping and Identification of Key Structural Determinants

The rational design of bioactive molecules like this compound is deeply rooted in understanding the specific three-dimensional arrangement of chemical features necessary for biological activity. This concept is encapsulated in a pharmacophore model, which serves as a blueprint for identifying or designing compounds that can interact with a specific biological target. For nicotinamide derivatives, which are known to interact with a variety of enzymes, including Poly (ADP-ribose) polymerase (PARP), the pharmacophore is well-defined and provides a framework for understanding the activity of this compound. nih.govresearchgate.netresearchgate.net

A pharmacophore model for this class of compounds typically highlights several key interaction points: hydrogen bond donors, hydrogen bond acceptors, and hydrophobic or aromatic regions. These features arise from the distinct chemical moieties within the this compound structure. The nicotinamide core itself is a crucial component, providing a primary interaction point with the target protein. researchgate.net The amide group (-CONH2) is a classic pharmacophoric element, capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual functionality allows for the formation of strong and specific interactions within the binding site of a target protein.

The pyridine ring of the nicotinamide moiety and the attached 4-chloro-2-fluorophenyl ring constitute the aromatic and hydrophobic elements of the pharmacophore. These planar, nonpolar regions can engage in van der Waals forces, pi-pi stacking, and hydrophobic interactions with corresponding nonpolar or aromatic amino acid residues in the target's binding pocket. The specific substitution pattern on the phenyl ring—a chlorine atom at the para position and a fluorine atom at the ortho position—is critical for modulating the electronic properties and steric profile of this region, thereby influencing binding affinity and selectivity.

Detailed analysis of related nicotinamide derivatives in complex with their target proteins has revealed that the carboxamide group often forms conserved hydrogen bonds with key residues in the active site. nih.gov The pyridine nitrogen can also act as a hydrogen bond acceptor. The substituted phenyl ring typically occupies a more variable, often hydrophobic, pocket. The nature and position of the substituents on this ring can fine-tune the compound's properties, such as its lipophilicity and metabolic stability, in addition to its direct interactions with the target.

The table below summarizes the key pharmacophoric features of this compound and their putative roles in its biological activity.

| Pharmacophoric Feature | Structural Moiety | Putative Role in Biological Activity |

| Hydrogen Bond Donor | Amide (-NH2) | Forms hydrogen bonds with acceptor groups in the target's binding site. |

| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Forms hydrogen bonds with donor groups in the target's binding site. |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Potential to form hydrogen bonds with donor groups in the target's binding site. |

| Aromatic/Hydrophobic Region | Pyridine Ring | Engages in pi-pi stacking and hydrophobic interactions. |

| Aromatic/Hydrophobic Region | 4-Chloro-2-fluorophenyl Ring | Occupies a hydrophobic pocket; substituents modulate electronic and steric properties for enhanced binding. |

| Halogen Atoms (Cl, F) | 4-Chloro and 2-Fluoro substituents | Can participate in halogen bonding and alter the electronic nature of the aromatic ring, influencing binding affinity. |

This pharmacophore model provides a rational basis for the observed activity of this compound and serves as a valuable tool for the design of new analogs with potentially improved potency, selectivity, or pharmacokinetic properties. By understanding these key structural determinants, medicinal chemists can make targeted modifications to the molecule to optimize its interactions with its biological target.

Computational Chemistry and in Silico Modeling for 5 4 Chloro 2 Fluorophenyl Nicotinamide

Molecular Docking and Ligand-Target Binding Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 5-(4-chloro-2-fluorophenyl)nicotinamide, to the binding site of a target protein.

Binding Site Analysis and Interaction Energies

To investigate the therapeutic potential of this compound, molecular docking simulations would be performed against various clinically relevant protein targets, such as kinases, which are often implicated in diseases like cancer. The process would involve preparing the three-dimensional structure of the target protein and the ligand.

The binding site, or active site, of the protein would be analyzed to identify key amino acid residues that are crucial for ligand binding. Upon docking this compound into the active site, the interactions between the ligand and the protein would be examined. These interactions typically include:

Hydrogen Bonds: The nicotinamide (B372718) moiety, with its amide group, can act as both a hydrogen bond donor and acceptor. The nitrogen atom of the pyridine (B92270) ring can also accept a hydrogen bond.

Hydrophobic Interactions: The chlorofluorophenyl ring is hydrophobic and would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Pi Stacking: The aromatic rings of the compound can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan through pi-pi stacking.

Halogen Bonds: The chlorine and fluorine atoms on the phenyl ring can participate in halogen bonding with electron-donating atoms in the protein backbone or side chains.

The strength of these interactions is quantified by calculating the binding energy, typically expressed in kcal/mol. A lower binding energy indicates a more stable protein-ligand complex and a higher binding affinity. For nicotinamide derivatives targeting kinases, binding energies in the range of -7 to -10 kcal/mol are often considered promising.

Table 1: Hypothetical Interaction Analysis of this compound with a Kinase Target

| Interaction Type | Potential Interacting Residues | Functional Group of Ligand |

| Hydrogen Bond | Asp, Glu, Ser, Thr | Amide (NH, C=O), Pyridine (N) |

| Hydrophobic | Leu, Val, Ile, Ala | Chlorofluorophenyl ring |

| Pi-Pi Stacking | Phe, Tyr, Trp | Phenyl and Pyridine rings |

| Halogen Bond | Carbonyl oxygen (backbone) | Chlorine, Fluorine |

Hotspot Identification for Rational Design

The analysis of the binding site also helps in identifying "hotspots" — regions in the active site that are critical for high-affinity binding. By understanding these hotspots, medicinal chemists can rationally design new derivatives of this compound with improved binding affinity and selectivity. For instance, if a hydrophobic pocket is not fully occupied by the chlorofluorophenyl group, a larger hydrophobic substituent could be introduced to enhance binding. Similarly, if a potential hydrogen bond donor or acceptor on the protein is not engaged, a corresponding functional group could be added to the ligand to form this interaction.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. These methods provide a deeper understanding of the intrinsic properties of this compound.

Electronic Structure and Reactivity Descriptors (e.g., DFT, FMO)

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be used to determine a variety of electronic properties and reactivity descriptors.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The energy of the HOMO is related to the ability of the molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Other important electronic descriptors that would be calculated include:

Ionization Potential (I): The energy required to remove an electron from a molecule (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added to a molecule (related to LUMO energy).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the surface of the molecule, which helps in identifying regions that are prone to electrophilic and nucleophilic attack.

Table 2: Representative Electronic Descriptors Calculated via DFT for a Nicotinamide Derivative

| Descriptor | Typical Value Range (eV) | Significance |

| HOMO Energy | -6 to -8 | Electron-donating ability |

| LUMO Energy | -1 to -3 | Electron-accepting ability |

| HOMO-LUMO Gap | 3 to 5 | Chemical reactivity and stability |

| Electronegativity (χ) | 3 to 5 | Electron-attracting tendency |

| Chemical Hardness (η) | 1.5 to 2.5 | Stability and resistance to charge transfer |

Conformational Analysis and Energy Landscapes

The three-dimensional conformation of a molecule is crucial for its biological activity. This compound has a degree of rotational freedom around the single bond connecting the phenyl and pyridine rings. Conformational analysis would be performed to identify the most stable low-energy conformations of the molecule. This involves systematically rotating the dihedral angle between the two rings and calculating the potential energy at each step.

The results of this analysis are visualized as a potential energy surface or an energy landscape, which shows the energy of the molecule as a function of its conformation. The minima on this surface correspond to stable conformations, while the peaks represent the energy barriers to rotation. Understanding the preferred conformation is essential for accurate molecular docking studies, as the bioactive conformation is often a low-energy conformer. For biphenyl-like structures, the planarity is influenced by the steric hindrance of the substituents. nih.govacs.org The presence of ortho-substituents, in this case, the fluorine atom, would likely lead to a non-planar, twisted conformation being the most stable. nih.govacs.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target.

A pharmacophore model for a particular target can be generated based on the structure of a known ligand bound to the protein (structure-based) or by aligning a set of known active molecules (ligand-based). The key pharmacophoric features include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) regions

Aromatic Rings (AR)

Positive and Negative Ionizable (PI/NI) features

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process is known as virtual screening. The identified "hits" from the virtual screening can then be subjected to further computational analysis, such as molecular docking, and eventually, experimental testing. For nicotinamide-based inhibitors, a typical pharmacophore might include a hydrogen bond acceptor feature for the pyridine nitrogen, hydrogen bond donor and acceptor features for the amide group, and a hydrophobic/aromatic feature for the phenyl ring.

Table 3: Common Pharmacophoric Features for Kinase Inhibitors

| Feature | Description | Potential Role in this compound |

| HBA | Hydrogen Bond Acceptor | Pyridine nitrogen, Amide carbonyl oxygen |

| HBD | Hydrogen Bond Donor | Amide N-H |

| HY/AR | Hydrophobic/Aromatic | Chlorofluorophenyl ring, Pyridine ring |

Virtual screening campaigns using a pharmacophore derived from known inhibitors of a target kinase could identify novel scaffolds, including those based on the 5-(substituted phenyl)nicotinamide framework.

Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the movement and interaction of a ligand with its biological target over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and insights can be drawn from studies on analogous nicotinamide-based compounds. These simulations are crucial for understanding the stability of ligand-protein complexes and identifying key amino acid residues involved in the binding process.

For instance, a study on a novel nicotinamide-based derivative designed as a VEGFR-2 inhibitor utilized extensive MD simulations to establish the stability of the ligand-protein complex. nih.gov The simulations, run for 100 nanoseconds, demonstrated the excellent binding of the compound within the VEGFR-2 catalytic pocket. nih.gov Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds were monitored to assess the stability and nature of the interaction. nih.gov

In a typical MD simulation workflow for a compound like this compound, the following steps would be undertaken:

System Preparation: A high-resolution 3D structure of the target protein would be obtained from a repository like the Protein Data Bank. The ligand, this compound, would be docked into the active site of the protein using molecular docking software.

Solvation and Ionization: The resulting protein-ligand complex would be placed in a simulation box filled with water molecules to mimic the cellular environment. Ions would be added to neutralize the system.

Minimization and Equilibration: The system's energy is minimized to remove any steric clashes. Subsequently, the system is gradually heated and equilibrated to the desired temperature and pressure to achieve a stable state.

Production Run: The main simulation is then run for a significant period, often ranging from nanoseconds to microseconds, during which the trajectory of all atoms is recorded.

Analysis: The trajectory is analyzed to understand the dynamics of the interaction, including the stability of the complex, conformational changes in the protein and ligand, and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) that are maintained over time.

Insights from such simulations on related nicotinamide derivatives have revealed the importance of specific amino acid residues in maintaining a stable binding. For example, in the study of nicotinamide analogs as Bruton's tyrosine kinase (Btk) inhibitors, molecular dynamics simulations were used to obtain the conformations of the compounds for subsequent QSAR analysis. nih.gov This highlights the synergy between different computational techniques.

Predictive Modeling of Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, is a powerful computational method to forecast the biological activity of compounds based on their chemical structure. These models are built by establishing a mathematical relationship between the structural or physicochemical properties of a series of compounds and their experimentally determined biological activities.

The development of a predictive QSAR model for a class of compounds including this compound would typically involve:

Data Collection: Gathering a dataset of structurally diverse nicotinamide derivatives with their measured biological activities against a specific target.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic in nature.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a model that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the model using internal and external validation techniques to ensure its robustness and predictive ability.

In silico tools are also employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. For various chemical entities, including those with chloro-phenyl and nicotinamide moieties, these predictions are crucial in the early stages of drug discovery to filter out candidates with unfavorable pharmacokinetic or safety profiles. nih.govnih.gov For instance, in silico ADMET predictions for a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives indicated that the synthesized compounds had negligible toxicity and good solubility and absorption profiles. nih.gov

The table below summarizes the types of predictive models and their applications in the context of nicotinamide derivatives.

| Modeling Technique | Application | Key Findings from Analogous Studies | Reference |

| QSAR | Predicting inhibitory activity | A 4D-QSAR model for 96 nicotinamide analogs successfully predicted Btk inhibitory potency with a high correlation coefficient. | nih.gov |

| ADMET Prediction | Assessing drug-likeness and safety | In silico studies on related compounds predicted favorable pharmacokinetic and safety profiles, such as good solubility and low toxicity. | nih.govnih.gov |

| Molecular Docking | Predicting binding modes and affinities | Docking studies on nicotinamide-based derivatives have identified key interactions with target proteins like VEGFR-2. | nih.gov |

Q & A

Q. What are the standard synthetic routes for 5-(4-Chloro-2-fluorophenyl)nicotinamide, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling 4-chloro-2-fluorophenylboronic acid with a nicotinamide precursor under Suzuki-Miyaura conditions. Key intermediates should be purified via column chromatography and characterized using:

- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and purity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC to assess purity (>95% by area normalization).

For example, analogous compounds like 4-chloro-N-(substituted phenyl)benzamide derivatives require iterative optimization of reaction temperatures (80–120°C) and catalyst systems (e.g., Pd(PPh₃)₄) .

Q. What analytical techniques are critical for verifying the structure and purity of this compound?

Methodological Answer: A combination of techniques ensures structural fidelity:

- FT-IR spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- Melting point analysis : Consistency with literature values (e.g., deviations <2°C suggest impurities).

- X-ray crystallography : Resolves stereochemistry for novel derivatives (if crystals are obtainable).

- Elemental analysis : Validates empirical formula (C, H, N, Cl, F within ±0.4% of theoretical values).

Detailed protocols for characterization are outlined in synthetic chemistry guidelines, emphasizing reproducibility .

Advanced Research Questions

Q. How can contradictory data in reaction yields be systematically analyzed for this compound’s synthesis?

Methodological Answer: Employ factorial design of experiments (DoE) to isolate variables affecting yield:

| Factor | Range Investigated |

|---|---|

| Catalyst loading | 1–5 mol% Pd |

| Temperature | 80–120°C |

| Solvent polarity | Toluene vs. DMF |

Statistical analysis (ANOVA) identifies significant factors. For instance, a study on similar amide syntheses revealed solvent polarity as the dominant variable (p < 0.05), with DMF improving yields by 20% compared to toluene .

Q. What computational strategies can optimize the synthesis or biological activity prediction of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts reaction pathways and transition states to optimize catalyst selection (e.g., Pd vs. Ni systems).

- Molecular docking : Screens against target proteins (e.g., kinases) to prioritize derivatives for synthesis. Tools like AutoDock Vina assess binding affinities (ΔG < -8 kcal/mol suggests strong interactions).

- AI-driven process automation : Platforms like COMSOL Multiphysics integrate reaction kinetics data to simulate scalable synthesis conditions .

Q. How can researchers resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Meta-analysis : Pool data from receptor binding assays (IC₅₀ values) and apply Cohen’s d to quantify effect sizes.

- Orthogonal assays : Validate cytotoxicity (e.g., MTT assay) alongside target-specific tests (e.g., enzyme inhibition) to rule off-target effects.

- Structural-activity relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with potency trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.